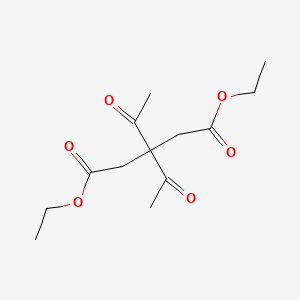

Diethyl 3,3-diacetylpentanedioate

Description

Structure

3D Structure

Properties

CAS No. |

53727-78-9 |

|---|---|

Molecular Formula |

C13H20O6 |

Molecular Weight |

272.29 g/mol |

IUPAC Name |

diethyl 3,3-diacetylpentanedioate |

InChI |

InChI=1S/C13H20O6/c1-5-18-11(16)7-13(9(3)14,10(4)15)8-12(17)19-6-2/h5-8H2,1-4H3 |

InChI Key |

RYMWVOMIZLPOEV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(CC(=O)OCC)(C(=O)C)C(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diethyl 3,3 Diacetylpentanedioate

Strategic Carbon-Carbon Bond Formation in Diethyl 3,3-diacetylpentanedioate Construction

The creation of the this compound framework hinges on the formation of key carbon-carbon bonds at the C3 position. Classical and contemporary strategies in organic synthesis offer several plausible routes to achieve this intricate structure.

Dieckmann-Type Condensations and Variants

The Dieckmann condensation is an intramolecular reaction of diesters to form cyclic β-keto esters and is therefore not directly applicable to the synthesis of the acyclic this compound. However, the underlying principles of the Claisen condensation, its intermolecular counterpart, are highly relevant. A hypothetical approach could involve a double Claisen-type acylation of a suitable precursor.

A plausible starting material for such a strategy would be diethyl pentanedioate (B1230348) (diethyl glutarate). In theory, treatment of diethyl pentanedioate with a strong base, such as sodium ethoxide, followed by two equivalents of an acetylating agent like acetyl chloride or acetic anhydride (B1165640) could lead to the desired product. However, controlling the diacylation at the C3 position would be challenging, as mono-acylation would likely be a competing reaction. The acidity of the C3 protons in the mono-acetylated intermediate would be significantly higher than in the starting material, potentially favoring the second acylation.

Alkylation and Acylation Strategies for the Central Carbon

A more controlled and widely applicable approach involves the use of diethyl malonate or its derivatives as the starting point. The malonic ester synthesis is a versatile method for preparing substituted carboxylic acids, and its principles can be adapted for the synthesis of this compound. wikipedia.orglibretexts.orgorganicchemistrytutor.com

A potential synthetic sequence could begin with the alkylation of diethyl malonate. The acidic alpha-protons of diethyl malonate can be readily removed by a base like sodium ethoxide to form a nucleophilic enolate. organicchemistrytutor.comchemistnotes.com This enolate can then be reacted with two equivalents of a suitable two-carbon electrophile.

Alternatively, and perhaps more directly, a double acylation of an appropriate substrate could be envisioned. The acylation of diethyl malonate itself with an acetylating agent is a known transformation. For example, diethyl benzoylmalonate has been prepared by the acylation of the magnesium derivative of diethyl malonate with benzoyl chloride. orgsyn.org A similar strategy using two equivalents of acetyl chloride could theoretically yield the di-acetylated product. One of the primary challenges in this approach is preventing C-acylation from being followed by cleavage of the product.

A more robust strategy would involve the acylation of a pre-functionalized pentanedioate derivative. For instance, diethyl 3-oxopentanedioate (diethyl acetonedicarboxylate) is a commercially available and reactive starting material. researchgate.netmedchemexpress.commedchemexpress.com The central methylene (B1212753) group in this β-keto ester is highly activated and could potentially be subjected to acylation under appropriate conditions to install the second acetyl group.

| Starting Material | Reagents | Potential Product | Reaction Type |

| Diethyl pentanedioate | 1. Strong Base (e.g., NaOEt) 2. Acetyl Chloride (2 equiv.) | This compound | Double Claisen-type Acylation |

| Diethyl malonate | 1. Strong Base (e.g., NaOEt) 2. Acetylating Agent (2 equiv.) | Diethyl 2,2-diacetylmalonate | Double Acylation |

| Diethyl 3-oxopentanedioate | 1. Base 2. Acetylating Agent | This compound | Acylation of Active Methylene |

Tandem Reaction Sequences for Efficient Synthesis

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient approach to complex molecules. A plausible tandem strategy for the synthesis of this compound could involve a Knoevenagel condensation followed by a Michael addition. nih.govmpg.de

In this hypothetical sequence, a suitable aldehyde could first undergo a Knoevenagel condensation with a malonate derivative. The resulting electron-deficient alkene could then act as a Michael acceptor for the conjugate addition of an enolate derived from a β-keto ester. While this would not directly yield the target molecule, it illustrates the principle of building up the carbon skeleton through a programmed sequence of reactions.

A more direct tandem approach could involve a homologation-acylation sequence. Research has shown that β-keto esters can undergo a tandem chain extension-acylation reaction to produce α-acylated γ-keto carbonyls. nih.gov This methodology, while not directly applied to the synthesis of this compound, demonstrates the feasibility of combining homologation and acylation in one pot, which could be conceptually adapted.

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Transition metal catalysis, organocatalysis, and biocatalysis all offer potential avenues for the synthesis of this compound.

Transition Metal-Catalyzed Routes

Transition metal catalysis is a powerful tool for the formation of carbon-carbon bonds. While specific examples for the synthesis of this compound are not prominent in the literature, analogous reactions provide a strong basis for potential applications. For instance, copper-catalyzed arylation of diethyl malonate has been reported as a mild and general method for the synthesis of α-aryl malonates. organic-chemistry.orgnih.gov This suggests that transition metals can effectively catalyze the functionalization of the active methylene group of malonic esters. A hypothetical extension could involve a copper- or palladium-catalyzed double acylation of a suitable substrate.

Furthermore, transition metal acetylide catalysts have been developed for the polymerization of alkynes, demonstrating their ability to mediate complex carbon-carbon bond formations. researchgate.net The principles of migratory insertion and reductive elimination inherent in many transition metal-catalyzed cross-coupling reactions could potentially be harnessed for the construction of the target molecule from simpler precursors.

Organocatalytic and Biocatalytic Pathways

Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a major field in organic synthesis. For the synthesis of this compound, organocatalytic methods could be envisioned for the key acylation steps. For example, enantioselective Michael additions of malonates to enones have been successfully achieved using bifunctional tertiary amine-thiourea catalysts. acs.org This demonstrates the ability of organocatalysts to control reactions at active methylene centers. A hypothetical organocatalytic approach could involve the activation of an acetylating agent or the substrate to facilitate a highly controlled double acylation.

Biocatalysis offers the potential for highly selective and environmentally benign synthetic routes. Enzymes, such as lipases and esterases, are known to catalyze acylation and hydrolysis reactions with high chemo-, regio-, and enantioselectivity. chemrxiv.orgacsgcipr.org A biocatalytic approach to this compound could involve the enzymatic acylation of a pentanedioate precursor. The reaction would likely be carried out in a non-aqueous solvent to favor synthesis over hydrolysis. The high degree of selectivity offered by enzymes could be advantageous in controlling the diacylation at the C3 position. Computational studies have shed light on the catalytic mechanism of carboxylesterases, which proceed through an acyl-enzyme intermediate, providing a basis for designing such biocatalytic transformations. acs.org

| Catalytic Approach | Catalyst Type | Potential Application in Synthesis | Illustrative Example from Literature |

| Transition Metal Catalysis | Copper(I) Iodide / 2-Phenylphenol | Arylation of diethyl malonate | General and mild copper-catalyzed arylation of diethyl malonate. organic-chemistry.orgnih.gov |

| Organocatalysis | Bifunctional Amine-Thiourea | Enantioselective Michael addition of malonates | Highly enantioselective Michael addition of malonates to acyclic β,β-disubstituted enones. acs.org |

| Biocatalysis | Lipase / Esterase | Selective acylation of esters | Biocatalytic approach to the chemoselective acylation of sesquiterpene lactones. chemrxiv.org |

Sustainable and Green Chemistry Methodologies

The application of green chemistry principles to the synthesis of this compound is a critical area for future research. However, current literature does not provide specific examples or in-depth studies on this topic.

Solvent Engineering and Alternative Reaction Media

There is a lack of published research on the use of greener solvents or alternative reaction media for the synthesis of this compound. While the chemical industry is increasingly adopting benign solvents to minimize environmental impact, the application of such solvents to this specific compound has not been reported. Ideally, research in this area would explore the use of solvents derived from renewable resources, or even solvent-free reaction conditions, to improve the environmental profile of the synthesis.

Emerging Synthetic Technologies

The exploration of emerging synthetic technologies for the production of this compound is another area where published research is wanting.

Flow Chemistry Applications in Continuous Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and potential for automation. However, there are no available studies on the application of flow chemistry to the continuous synthesis of this compound. Such research would be valuable for developing more efficient and scalable manufacturing processes.

Electrosynthetic Transformations

Electrosynthesis, which uses electricity to drive chemical reactions, can offer a greener alternative to conventional methods by reducing the need for chemical reagents. The application of electrosynthetic transformations to the synthesis of this compound has not been documented in the scientific literature.

Photochemical and Photoredox Catalysis

Photochemical and photoredox catalysis utilize light to enable new chemical transformations, often under mild conditions. There is no evidence in the available literature of these methods being applied to the synthesis of this compound.

Mechanistic Elucidation of Reactivity Patterns of Diethyl 3,3 Diacetylpentanedioate

Tautomeric Equilibrium and Its Influence on Reaction Pathways

Like other β-dicarbonyl compounds, Diethyl 3,3-diacetylpentanedioate can exist in equilibrium between its keto and enol tautomeric forms. The presence of two acetyl groups and two ester groups provides multiple possibilities for enolization. The enol forms are stabilized by the formation of a conjugated system and intramolecular hydrogen bonding.

The position of this equilibrium is significantly influenced by the solvent. In nonpolar solvents, the enol form is generally favored due to the stability gained from intramolecular hydrogen bonding. Conversely, in polar, protic solvents, the keto form may be more prevalent as the solvent molecules can form hydrogen bonds with the carbonyl groups, disrupting the internal hydrogen bonding of the enol form. The choice of solvent can therefore be a critical parameter in controlling the reaction pathways of this compound, as the keto and enol forms exhibit different reactivities.

Table 1: Factors Influencing Keto-Enol Tautomerism

| Factor | Influence on Equilibrium |

| Solvent Polarity | Polar solvents tend to favor the keto form, while nonpolar solvents favor the enol form. |

| Temperature | Changes in temperature can shift the equilibrium position. |

| pH | Both acid and base can catalyze the interconversion between keto and enol forms. |

Nucleophilic and Electrophilic Reaction Mechanisms at Carbonyl Centers

The four carbonyl groups in this compound are the primary sites for both nucleophilic and electrophilic reactions. The carbon atoms of the carbonyl groups are electrophilic and susceptible to attack by nucleophiles. libretexts.org

Nucleophilic Reactions:

Nucleophilic addition to the carbonyl carbons of the acetyl groups is a common reaction pathway. libretexts.org Strong nucleophiles, such as Grignard reagents or organolithium compounds, will add irreversibly to these carbonyls. Weaker nucleophiles, such as alcohols or amines, can also react, often under acidic or basic catalysis. For instance, in the synthesis of heterocyclic compounds like pyrazoles, a related compound, diethyl acetone-1,3-dicarboxylate, reacts with hydrazine (B178648) derivatives where the initial step is the nucleophilic attack of the hydrazine at a carbonyl carbon. medchemexpress.com

Electrophilic Reactions:

The enol or enolate forms of this compound are nucleophilic at the α-carbon and can react with various electrophiles. For example, the enolate can be alkylated or acylated. The reactivity of the enolate is influenced by the nature of the counter-ion and the solvent.

Acid- and Base-Catalyzed Reaction Dynamics

Both acid and base catalysis play a crucial role in the reactions of this compound.

Acid Catalysis:

Under acidic conditions, the carbonyl oxygens can be protonated, which increases the electrophilicity of the carbonyl carbons and facilitates nucleophilic attack. libretexts.org This is a key principle in reactions such as acid-catalyzed hydrolysis of the ester groups to the corresponding carboxylic acid. The mechanism of acid-catalyzed ester hydrolysis typically involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule. researchgate.net

Base Catalysis:

Bases can deprotonate the α-carbons, leading to the formation of enolates. These enolates are strong nucleophiles and can participate in a variety of reactions, including aldol-type condensations and alkylations. The choice of base is critical; a strong base will lead to a higher concentration of the enolate.

Pericyclic and Rearrangement Reactions

While specific examples for this compound are not extensively documented, its structural motifs suggest the potential for participation in pericyclic and rearrangement reactions under appropriate conditions.

Pericyclic Reactions:

Pericyclic reactions, such as cycloadditions and sigmatropic rearrangements, are concerted processes that proceed through a cyclic transition state. tdl.orgorganicchemistrydata.orglibretexts.orgyoutube.comyoutube.com Given the presence of enolizable carbonyl groups, derivatives of this compound could potentially act as dienophiles in Diels-Alder reactions, particularly if the enol form is favored. youtube.comyoutube.com Sigmatropic rearrangements, like the Claisen rearrangement, are also a possibility for appropriately substituted derivatives. tdl.orglibretexts.org

Rearrangement Reactions:

Rearrangement reactions could be envisioned for this compound or its derivatives under specific conditions. For example, under certain acidic conditions, Wagner-Meerwein type rearrangements could potentially occur in intermediates derived from this molecule, especially if carbocationic species are formed.

Radical and Single-Electron Transfer Processes

The involvement of this compound in radical and single-electron transfer (SET) processes is an area of potential reactivity, largely inferred from the behavior of related dicarbonyl compounds.

Radical Reactions:

Radical reactions could be initiated at the α-position under suitable conditions, for instance, using radical initiators. The resulting radical could then participate in addition reactions to unsaturated systems or other radical-mediated transformations.

Single-Electron Transfer (SET) Processes:

SET reactions are a known pathway for the reduction of some dicarbonyl compounds. nih.gov For example, the reduction of 1,2-dioxetanes by electron-rich species proceeds via a SET mechanism. nih.gov It is plausible that this compound could undergo reduction via a SET mechanism in the presence of strong reducing agents like sodium or samarium iodide.

Stereochemical Outcomes and Diastereocontrol in Reactions

The reactions of this compound can lead to the formation of new stereocenters, making the stereochemical outcome of these reactions a critical aspect to consider.

The nucleophilic addition to the prochiral carbonyl carbons of the two acetyl groups can generate new chiral centers. If the attacking nucleophile is chiral, or if a chiral catalyst is employed, enantioselective addition may be achieved. In the absence of a chiral influence, a racemic mixture of enantiomers would be expected.

When a reaction creates a second stereocenter in a molecule that already contains one, diastereomers can be formed. The relative stereochemistry of these centers is determined by the reaction mechanism and the steric and electronic properties of the reactants and any catalysts. For instance, the alkylation of an enolate derived from a chiral derivative of this compound could proceed with diastereoselectivity, favoring the formation of one diastereomer over the other. The level of diastereocontrol would depend on the directing effect of the existing stereocenter and the reaction conditions. researchgate.net

Diethyl 3,3 Diacetylpentanedioate As a Key Building Block in Advanced Organic Synthesis

Construction of Polyfunctionalized Carbocyclic Scaffolds

The synthesis of polyfunctionalized carbocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Diethyl 3,3-diacetylpentanedioate provides a valuable starting point for creating these intricate three-dimensional structures. The multiple reactive sites within the molecule, including the ester and acetyl groups, allow for a variety of chemical transformations. These transformations can be strategically employed to build carbocyclic rings with diverse functionalities. The development of novel synthetic strategies, such as "stitching" annulation, has enabled the creation of structurally diverse molecular scaffolds that are crucial for exploring lead-like chemical space in drug discovery.

Synthesis of Diverse Heterocyclic Systems

The versatility of this compound extends to the synthesis of a wide array of heterocyclic compounds, which are integral to the majority of pharmaceuticals and biologically active molecules.

Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry. nih.govresearchgate.net this compound can be a key reactant in the synthesis of various nitrogen-based heterocyclic systems. For instance, its derivatives can react with reagents like N,N-dimethylformamide dimethyl acetal (B89532) to form precursors for pyrazoles. medchemexpress.com The synthesis of substituted pyrroles can also be achieved through multi-component reactions involving β-dicarbonyl compounds, arylglyoxals, and an ammonium (B1175870) source. researchgate.net Furthermore, tandem reactions involving carbenoid N-H insertion can lead to the formation of functionalized pyrazoles. dntb.gov.ua The strategic use of this compound allows for the construction of these important heterocyclic cores, which are found in numerous therapeutic agents.

Interactive Table: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | Reagents | Key Reaction Type |

| Pyrazoles | N,N-dimethylformamide dimethyl acetal | Condensation/Cyclization |

| Pyrroles | Arylglyoxals, Ammonium Acetate | Multi-component Reaction |

| Functionalized Pyrazoles | Methyl styryl-diazoacetate | Carbenoid N-H Insertion |

The synthesis of oxygen-containing heterocycles, such as furans and pyrones, can also be accomplished using this compound as a starting material. The inherent functionalities of the molecule can be manipulated through various cyclization strategies to form these ring systems. For example, derivatives of this compound can participate in reactions leading to the formation of coumarins, a class of oxygen-containing heterocycles with significant biological activities. researchgate.net The development of green synthetic methods, such as using supercritical diethyl ether, has provided efficient pathways to these valuable compounds. researchgate.net

Beyond nitrogen and oxygen, this compound can be a precursor for synthesizing heterocycles containing sulfur and other heteroatoms. The reactivity of its dicarbonyl moieties allows for reactions with sulfur-containing nucleophiles to construct sulfur-containing rings. For example, reactions with thioamides in the presence of arylglyoxals can lead to the formation of trisubstituted 1,3-thiazoles. researchgate.net This highlights the compound's utility in creating a broad spectrum of heterocyclic structures for various applications.

Applications in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. nih.gov this compound and its derivatives are well-suited for use in MCRs due to their multiple reactive sites. These reactions are highly convergent and atom-economical, aligning with the principles of green chemistry. researchgate.netnih.gov For example, a one-pot combination of arylglyoxals, cyclic 1,3-dicarbonyls (related in reactivity to this compound), and thiobenzamides can yield trisubstituted 1,3-thiazoles. researchgate.net The ability of this compound to participate in MCRs significantly enhances its value as a building block for generating diverse chemical libraries for drug discovery and other applications. nih.gov

Convergent and Divergent Synthesis Strategies Employing the Compound

Both convergent and divergent synthetic strategies can effectively utilize this compound to achieve molecular diversity.

In convergent synthesis , different fragments of a target molecule are synthesized separately and then combined in the final steps. This compound can serve as a central scaffold to which other pre-synthesized fragments are attached. This approach is often employed in the synthesis of complex molecules like dendrimers, where reactions such as 1,3-dipolar cycloadditions can be used to link different molecular branches. rsc.org

In divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. This compound is an excellent starting point for divergent synthesis due to its multiple functional groups that can be selectively modified. By carefully choosing reaction conditions and reagents, a wide range of different products can be obtained from this single precursor. beilstein-journals.org This strategy is particularly valuable in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Chemical Derivatization and Functional Group Interconversions of Diethyl 3,3 Diacetylpentanedioate

Modifications of the Ester Moieties

The two ethyl ester groups in diethyl 3,3-diacetylpentanedioate are susceptible to a variety of nucleophilic substitution reactions, offering pathways to modify the carboxylic acid derivative functionalities.

Hydrolysis, Transesterification, and Ammonolysis

Hydrolysis: The ester groups can be hydrolyzed to the corresponding carboxylic acid, 3,3-diacetylpentanedioic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the diester with a mineral acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. Base-mediated hydrolysis, or saponification, is achieved by treating the diester with a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt.

Transesterification: This process involves the conversion of the ethyl esters to other alkyl esters by reaction with a different alcohol in the presence of an acid or base catalyst. For instance, reaction with methanol (B129727) under acidic conditions would yield dimethyl 3,3-diacetylpentanedioate. The equilibrium of this reaction can be shifted towards the product by using an excess of the reactant alcohol or by removing the ethanol (B145695) formed as a byproduct. Solid acid and base catalysts have also been explored for transesterification reactions, offering potential advantages in terms of catalyst separation and reuse. researchgate.netmdpi.com

Ammonolysis: The reaction of this compound with ammonia (B1221849) or primary or secondary amines leads to the formation of the corresponding amides. This reaction, known as ammonolysis, typically requires heating the diester with the amine. The direct reaction with ammonia would yield 3,3-diacetylpentanediamide.

| Reaction | Reagents | Product |

| Hydrolysis | H₃O⁺ or OH⁻, then H₃O⁺ | 3,3-diacetylpentanedioic acid |

| Transesterification | R'OH, H⁺ or OR'⁻ | Dialkyl 3,3-diacetylpentanedioate |

| Ammonolysis | NH₃ or R'NH₂ or R'₂NH | 3,3-diacetylpentanediamide or N,N'-substituted derivatives |

Reduction to Alcohol Derivatives

The ester functionalities of this compound can be reduced to primary alcohols, yielding 3,3-diacetylpentane-1,5-diol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. numberanalytics.comadichemistry.commasterorganicchemistry.comlumenlearning.com The reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The stoichiometry of the reducing agent must be carefully controlled to ensure the complete reduction of both ester groups. It is important to note that LiAlH₄ will also reduce the ketone functionalities of the acetyl groups.

Alternatively, catalytic hydrogenation can be employed. This method involves the use of hydrogen gas and a metal catalyst, such as copper chromite or a ruthenium-based catalyst, often under high pressure and temperature. Catalytic hydrogenation can sometimes offer better selectivity for the reduction of esters in the presence of other reducible functional groups, although the specific conditions would need to be optimized for this substrate.

| Reduction Method | Reagents | Product |

| Hydride Reduction | LiAlH₄ followed by H₂O workup | 3,3-diacetylpentane-1,5-diol |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., CuCr₂O₄) | 3,3-diacetylpentane-1,5-diol |

Transformations of the Acetyl Groups

The two acetyl groups, being ketones, are reactive sites for a variety of transformations, including carbon-carbon bond formation, reduction, oxidation, and substitution at the alpha-position.

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

The α-carbons of the acetyl groups are acidic and can be deprotonated to form enolates, which can then participate in condensation reactions.

Aldol Condensation: In the presence of a base or acid catalyst, the enolate of one of the acetyl groups can react with an aldehyde or another ketone in an aldol condensation. numberanalytics.com An intramolecular aldol condensation could potentially occur, leading to the formation of a cyclic product, although this would depend on the reaction conditions and the stability of the resulting ring system.

Knoevenagel Condensation: The active methylene (B1212753) groups of the acetyl moieties can react with aldehydes or ketones in a Knoevenagel condensation, typically catalyzed by a weak base like an amine. adichemistry.com This reaction results in the formation of an α,β-unsaturated ketone. For example, reaction with benzaldehyde (B42025) in the presence of piperidine (B6355638) would be expected to yield a benzylidene derivative.

| Condensation Reaction | Reactant | Catalyst | Product Type |

| Aldol Condensation | Aldehyde or Ketone | Acid or Base | β-Hydroxy ketone or α,β-Unsaturated ketone |

| Knoevenagel Condensation | Aldehyde or Ketone | Weak Base (e.g., Piperidine) | α,β-Unsaturated ketone |

Reduction, Oxidation, and Functionalization of Ketones

The ketone carbonyls of the acetyl groups can undergo reduction to secondary alcohols or be subjected to oxidative cleavage.

Reduction: The acetyl groups can be selectively reduced to the corresponding secondary alcohol, 3,3-bis(1-hydroxyethyl)pentanedioate, using milder reducing agents like sodium borohydride (B1222165) (NaBH₄). This reagent typically does not reduce the ester functionalities.

Oxidation: Strong oxidizing agents can cleave the acetyl groups. For instance, the haloform reaction, which involves treatment with a halogen in the presence of a base, would convert the acetyl groups into carboxylates, ultimately leading to the formation of a tricarboxylic acid after workup.

Functionalization: The ketone carbonyls can be converted to other functional groups. For example, reaction with hydroxylamine (B1172632) would form an oxime, and reaction with a primary amine would form an imine (Schiff base).

Halogenation and Substitution at α-Carbonyl Positions

The α-carbons of the acetyl groups are susceptible to electrophilic substitution, most notably halogenation.

Halogenation: In the presence of an acid or base catalyst, this compound can be halogenated at the α-positions of the acetyl groups with chlorine, bromine, or iodine. lumenlearning.comic.ac.uk Under acidic conditions, monohalogenation is typically favored. In contrast, under basic conditions, polyhalogenation is common, which can be followed by cleavage in the haloform reaction as mentioned above.

Substitution: The α-hydrogens are acidic and can be removed by a suitable base to form an enolate. This enolate can then act as a nucleophile in substitution reactions with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups at the α-position.

Limited Research Data on the Chemical Derivatization of this compound Hampers In-Depth Analysis

General information suggests that this compound can be synthesized through methods such as the reaction of diketene. evitachem.com Its structure, containing both ester and ketone functionalities, theoretically allows for a variety of chemical transformations. However, published literature does not provide specific examples or detailed experimental data on these potential reactions.

For instance, while β-dicarbonyl compounds, a class to which this compound belongs, are known to undergo a range of reactions including cyclocondensations to form heterocyclic systems like pyridines and pyrimidines, or serve as ligands for metal complexes, no specific studies demonstrating these transformations for this particular compound have been identified. nih.govnih.govcapes.gov.brresearchgate.net Similarly, information on functional group interconversions, such as the selective reduction of the ketone or ester groups, or reactions involving the active methylene protons, remains largely undocumented for this specific molecule.

The lack of available research data prevents a detailed discussion and the creation of informative data tables regarding the chemo-, regio-, and stereoselective functionalization of this compound. Consequently, its role in the preparation of advanced intermediates and specialized ligands cannot be substantiated with concrete scientific evidence at this time.

Further research and publication of experimental work on the reactivity and synthetic applications of this compound are needed to enable a comprehensive analysis as outlined.

Advanced Spectroscopic and Analytical Investigations for Mechanistic Understanding

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules in solution. researchgate.net For Diethyl 3,3-diacetylpentanedioate, which possesses several rotatable single bonds, multiple conformations are possible. The rotation around the C-C bonds of the pentanedioate (B1230348) backbone and the C-O bonds of the ester groups, as well as the orientation of the acetyl groups, can lead to a complex conformational landscape.

The study of structurally similar molecules, such as 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, has demonstrated the utility of Nuclear Overhauser Effect Spectroscopy (NOESY) in elucidating through-space interactions between protons, which provides crucial information about the predominant conformation in solution. mdpi.com For this compound, NOESY experiments could reveal spatial proximities between the protons of the ethyl groups and the acetyl groups, helping to define the molecule's three-dimensional structure in solution.

| Potential Rotatable Bonds | Expected Dynamic Process | Information from Dynamic NMR |

| C2-C3 and C3-C4 bonds | Backbone flexing | Energy barriers for bond rotation |

| C-O bonds of ester groups | Ethyl group rotation | Rotational barriers and preferred orientation |

| C3-C(acetyl) bonds | Acetyl group rotation | Steric hindrance and conformational preference |

This table is a theoretical representation of the potential dynamic processes that could be studied using dynamic NMR.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Reaction Monitoring

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns. nih.gov For this compound (C₁₁H₁₈O₆, Molecular Weight: 246.26 g/mol ), electron ionization (EI) would likely lead to a series of characteristic fragmentation pathways.

While a specific mass spectrum for this compound is not publicly available, likely fragmentation patterns can be proposed based on the functional groups present. The fragmentation of esters often involves the loss of the alkoxy group or the entire ester group. Ketones can undergo α-cleavage or McLafferty rearrangement.

Proposed Fragmentation Pathways:

Loss of an ethoxy radical (-•OCH₂CH₃): This would result in an acylium ion at m/z 201.

Loss of an ethyl group (-•CH₂CH₃): This would lead to a fragment at m/z 217.

Loss of an acetyl radical (-•COCH₃): This would generate a fragment at m/z 203.

McLafferty rearrangement: This could involve the transfer of a gamma-hydrogen from one of the ethyl groups to a carbonyl oxygen, followed by the elimination of a neutral alkene (ethene), leading to a radical cation.

The study of fragmentation pathways of similar molecules, such as phthalate (B1215562) metabolites, has shown that specific fragment ions can serve as diagnostic markers for a particular class of compounds. nih.gov A detailed analysis of the tandem mass spectrometry (MS/MS) data for this compound would be crucial for confirming these proposed pathways and for developing analytical methods for its detection and quantification in complex mixtures. researchgate.netresearchgate.netdocbrown.info

| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Process |

| 217 | •C₂H₅ | Loss of an ethyl radical |

| 201 | •OC₂H₅ | Loss of an ethoxy radical |

| 203 | •COCH₃ | Loss of an acetyl radical |

| 173 | C₂H₄O₂ | McLafferty rearrangement followed by loss of ethyl acetate |

| 43 | - | Acetyl cation [CH₃CO]⁺ |

This table outlines plausible fragmentation pathways for this compound under mass spectrometry.

X-ray Diffraction Analysis for Solid-State Conformation and Intermolecular Interactions

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. dntb.gov.uamdpi.com It provides precise information about bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the crystalline lattice. Furthermore, XRD analysis can elucidate the nature and geometry of intermolecular interactions, such as van der Waals forces and any potential weak hydrogen bonds, which govern the packing of the molecules in the crystal. rsc.org

As of now, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD). If a suitable single crystal could be grown, X-ray diffraction analysis would provide invaluable data to:

Confirm the molecular connectivity.

Determine the precise solid-state conformation of the pentanedioate backbone and the orientation of the ester and acetyl substituents.

Quantify intermolecular interactions that stabilize the crystal packing.

This information would be highly complementary to the solution-state conformational data obtained from NMR spectroscopy, allowing for a comparison of the molecule's structure in different phases.

| Structural Parameter | Information Gained from X-ray Diffraction |

| Bond Lengths | Precise measurement of all covalent bonds. |

| Bond Angles | Accurate determination of the angles between bonds. |

| Torsion Angles | Defines the conformation of the carbon backbone and substituents. |

| Crystal Packing | Shows how molecules are arranged in the unit cell. |

| Intermolecular Interactions | Identifies and quantifies non-covalent interactions. |

This table describes the type of information that would be obtained from a successful X-ray diffraction study.

Chiral Analytical Techniques for Enantiomeric Purity Assessment (if applicable)

Chiral analytical techniques are employed to separate and quantify enantiomers of a chiral molecule. gcms.czmdpi.com A molecule is chiral if it is non-superimposable on its mirror image. This typically arises from the presence of a stereocenter, which is a carbon atom bonded to four different groups.

Upon examination of the structure of this compound, the central carbon atom (C3) is bonded to two ethyl ester groups (–CH₂COOCH₂CH₃) and two acetyl groups (–COCH₃). Since the two substituents of each type are identical, this molecule does not possess a stereocenter and is therefore achiral .

Consequently, this compound does not exist as a pair of enantiomers, and the application of chiral analytical techniques for the assessment of enantiomeric purity is not applicable .

Computational and Theoretical Chemistry Insights into Diethyl 3,3 Diacetylpentanedioate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electronic structure, reactivity, and other molecular-level characteristics.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

A hypothetical data table for DFT-calculated ground state geometries would typically look like this:

| Parameter | Calculated Value (Exemplary) |

| Total Energy | Data not available |

| C=O bond length (acetyl) | Data not available |

| C=O bond length (ester) | Data not available |

| C-C-C bond angle (backbone) | Data not available |

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. An analysis of the HOMO-LUMO gap provides insights into the chemical stability and reactivity. Additionally, understanding the charge distribution helps in identifying electrophilic and nucleophilic sites. No published FMO analysis or charge distribution studies for Diethyl 3,3-diacetylpentanedioate could be located.

A representative table for FMO analysis would include:

| Parameter | Energy (eV) - Exemplary |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Reaction Pathway Elucidation and Transition State Characterization

Investigating the mechanisms of chemical reactions involving this compound would require detailed computational studies of reaction pathways and the characterization of transition states.

Minimum Energy Path (MEP) Calculations

Minimum Energy Path (MEP) calculations are employed to map the trajectory of a chemical reaction from reactants to products through the transition state. This provides a detailed understanding of the reaction mechanism. There are no available MEP calculations for reactions involving this compound in the scientific literature.

Activation Energy Barriers and Reaction Rate Prediction

The characterization of transition states allows for the calculation of activation energy barriers, which are crucial for predicting reaction rates. This information is vital for understanding the kinetics of reactions in which this compound might participate. Unfortunately, no studies detailing these parameters have been published.

An illustrative data table for activation energy would be structured as follows:

| Reaction | Transition State | Activation Energy (kcal/mol) - Exemplary |

| Hypothetical Reaction | Hypothetical TS | Data not available |

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including the influence of solvents and the exploration of different conformational states. Such simulations would provide a deeper understanding of how this compound behaves in a realistic chemical environment. A review of the literature indicates that no MD simulation studies have been reported for this specific compound.

In-silico Design and Optimization of Synthetic Routes

The synthesis of complex organic molecules like this compound can be a challenging endeavor, often requiring extensive experimental work to optimize reaction conditions and maximize yields. Computational, or in-silico, methods offer a powerful alternative to traditional trial-and-error approaches by enabling the design and optimization of synthetic routes in a virtual environment. These techniques can significantly reduce the time and resources required for chemical synthesis.

Computer-aided synthesis planning (CASP) tools can propose viable synthetic pathways to a target molecule. These programs utilize large databases of known chemical reactions and retrosynthetic rules to work backward from the desired product to readily available starting materials. For a molecule such as this compound, a retrosynthetic analysis would likely identify key bond disconnections, such as the carbon-carbon bonds formed during its synthesis, and suggest appropriate reagents and reaction conditions.

Furthermore, computational chemistry can be employed to investigate the thermodynamics and kinetics of proposed reaction steps. By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility of a reaction and identify potential bottlenecks. For instance, Density Functional Theory (DFT) calculations could be used to model the reaction mechanism for the formation of this compound, providing insights into the activation energies of competing pathways and helping to select conditions that favor the desired product.

The optimization of reaction conditions is another area where in-silico methods are valuable. By systematically varying parameters such as temperature, pressure, solvent, and catalyst in a computational model, it is possible to identify the optimal conditions for a reaction without the need for extensive laboratory experimentation. This can be particularly useful for complex multi-component reactions that are sensitive to small changes in the reaction environment. A study on the design of β-keto esters highlighted the use of computational analysis to assess their reactivity. nih.govnih.gov

A key aspect of in-silico design involves the prediction of various molecular properties that can influence the outcome of a synthesis and the characteristics of the final product. The table below illustrates the types of pharmacokinetic properties (ADME: absorption, distribution, metabolism, and excretion) that can be computationally estimated for a compound like this compound using servers like SwissADME. nih.gov

| Property | Predicted Value | Significance in Synthetic Design |

| Molecular Weight ( g/mol ) | 258.28 | Influences solubility and other physical properties. |

| LogP | 1.50 | A measure of lipophilicity, affecting solubility and purification. |

| Number of H-bond Acceptors | 6 | Can influence intermolecular interactions and physical properties. |

| Number of H-bond Donors | 0 | Affects solubility and potential for self-association. |

| Polar Surface Area (Ų) | 78.46 | Impacts solubility in various solvents and potential for purification. |

This table is for illustrative purposes and the values are calculated for this compound.

Machine Learning Approaches for Reactivity Prediction

Machine learning algorithms can be trained on large datasets of known reactions to learn the complex relationships between reactants, reagents, and reaction outcomes. mdpi.com These models can then be used to predict the products, yields, and optimal conditions for new, unseen reactions. For example, a neural network could be trained on a database of reactions involving β-keto esters to predict the most likely outcome of a reaction of this compound with a novel electrophile or nucleophile.

Several machine learning approaches are being explored for reactivity prediction. mdpi.com One common technique involves the use of molecular fingerprints or descriptors to represent molecules as numerical inputs for the ML model. The model then learns to correlate these representations with specific reaction outcomes. Recent advancements have also seen the use of more sophisticated representations, such as graph-based methods that capture the full 2D or 3D structure of the molecule.

The performance of machine learning models in predicting reaction outcomes has been shown to be quite promising. For instance, a study on Buchwald-Hartwig cross-coupling reactions demonstrated that machine learning models could predict the product yield with a mean absolute error of 1.2%. nih.gov The table below illustrates the predictive accuracy of such models.

| Prediction Horizon | Mean Absolute Error (%) |

| Current Time | 1.2 |

| 30 minutes ahead | 3.4 |

| 60 minutes ahead | 4.1 |

| 120 minutes ahead | 4.6 |

This data is from a study on Buchwald-Hartwig reactions and is illustrative of the potential of ML in yield prediction. nih.gov

Furthermore, large language models (LLMs) are emerging as powerful tools in chemistry. arxiv.org These models can be fine-tuned on chemical data to perform tasks such as predicting reaction products from reactant SMILES strings or even generating entire experimental procedures. mdpi.com For a molecule like this compound, an LLM could potentially predict the outcome of a given reaction and provide a step-by-step synthetic protocol. The development of such models relies on the availability of large, curated datasets of chemical reactions. mdpi.com

Future Research Trajectories and Unresolved Challenges Pertaining to Diethyl 3,3 Diacetylpentanedioate

Development of Highly Enantioselective and Diastereoselective Syntheses

The central challenge in the chemistry of Diethyl 3,3-diacetylpentanedioate is the construction of its all-carbon quaternary stereocenter. The development of methods to control the three-dimensional arrangement of the acetyl groups would be a significant advancement.

Asymmetric Synthesis: Currently, no established enantioselective methods for the synthesis of this compound exist. Future research should focus on catalytic asymmetric approaches. A promising, though challenging, avenue would be the palladium-catalyzed asymmetric allylic alkylation of a precursor like diethyl 3-oxopentanedioate (diethyl acetonedicarboxylate) with an acetyl-donating electrophile. researchgate.netmedchemexpress.com The development of chiral ligands that can effectively control the stereochemical outcome of such a transformation at a highly congested carbon center is a formidable obstacle. rsc.orgrsc.org Another approach could involve the enantioselective di-acylation of a malonate derivative, though controlling the second acylation to avoid a mixture of products would be difficult.

Diastereoselective Reactions: For molecules containing pre-existing stereocenters, the diastereoselective installation of the diacetylated quaternary center is a key challenge. Substrate-controlled approaches, where the chirality of the starting material directs the stereochemical outcome, could be explored. For instance, using chiral auxiliaries attached to the ester groups might influence the facial selectivity of incoming acetyl electrophiles. Research into diastereoselective epoxidation followed by ring-opening, a strategy used in natural product synthesis, could also provide inspiration for controlling stereochemistry in related systems. nih.gov

A comparative table of potential catalytic systems for the asymmetric synthesis could guide future experimental work:

| Catalytic System | Potential Reaction Type | Key Challenge |

| Palladium / Chiral Ligand | Asymmetric Allylic Acylation | Steric hindrance at the quaternary center, ligand design. rsc.org |

| Rhodium / Chiral Ligand | Asymmetric Carboxylation Analogue | Development of novel acetyl-transfer reagents. nih.gov |

| Chiral Brønsted Acid | Asymmetric Acylation | Catalyst inhibition by the polycarbonyl substrate. |

| Organocatalysis | Enamine/Iminium Catalyzed Acylation | Controlling di-acylation over mono-acylation. |

Discovery of Novel Reactivity and Unconventional Transformations

The high density of carbonyl groups in this compound suggests a wealth of untapped reactivity beyond standard enolate chemistry.

Cascade Reactions: The molecule is primed for intramolecular cascade reactions. For example, under specific conditions, it might undergo cyclization reactions to form complex carbocyclic or heterocyclic scaffolds. Investigating its behavior under thermal, photochemical, or microwave conditions could reveal novel reaction pathways.

Unusual Polyketide Synthesis: Polyketide natural products often feature complex carbonyl arrangements. nih.gov this compound could serve as an unusual building block in biosynthetic pathways or in biomimetic total synthesis. researchgate.netrsc.org Its incorporation could lead to the creation of novel polyketide structures with potentially new biological activities. nih.gov For instance, feeding studies with engineered polyketide synthases (PKS) could explore the tolerance of these enzymatic assembly lines for such a highly functionalized substrate. google.com

Gem-Diazide Formation and Reactivity: The reaction of 1,3-dicarbonyl compounds with iodine and sodium azide (B81097) can produce geminal diazides. researchgate.net Applying this chemistry to this compound could yield a highly energetic material with a gem-diazido quaternary center. The subsequent thermal or photochemical decomposition of this intermediate could lead to novel nitrogen-containing heterocycles or other unique molecular architectures. mdpi.com

Integration into Automated and High-Throughput Synthetic Platforms

To accelerate the exploration of its properties and applications, integrating the synthesis and derivatization of this compound into modern high-throughput platforms is essential.

Flow Chemistry: Continuous-flow reactors could offer precise control over reaction parameters (temperature, pressure, residence time), which is crucial for managing the reactivity of this polyfunctional molecule. acs.org This could enable safer and more scalable syntheses, potentially allowing for the generation of derivatives that are inaccessible through traditional batch chemistry.

High-Throughput Experimentation (HTE): Automated platforms can be used to rapidly screen a wide range of catalysts, reagents, and conditions for its synthesis and subsequent transformations. nih.gov This would be particularly valuable for optimizing the challenging enantioselective syntheses discussed in section 8.1. For example, a library of chiral ligands could be rapidly tested to identify hits for a specific asymmetric transformation.

Exploration of Supramolecular Chemistry and Self-Assembly

The multiple carbonyl groups of this compound make it an excellent candidate as a ligand or building block in supramolecular chemistry. tandfonline.comtandfonline.com

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The β-diketone-like motifs within the molecule can chelate to metal ions. nih.gov The specific geometry and rigidity of the ligand could direct the assembly of novel 2D or 3D coordination polymers with potentially interesting porous, magnetic, or catalytic properties. nih.govacs.org The ethyl ester groups could also be hydrolyzed to carboxylic acids, providing additional coordination sites.

Self-Assembly and Crystal Engineering: The molecule's ability to act as a hydrogen bond acceptor could be exploited to direct its self-assembly into well-defined supramolecular structures. By co-crystallizing it with suitable hydrogen bond donors, it may be possible to engineer specific crystal packing arrangements, leading to materials with tailored optical or physical properties.

Bridging Experimental Observations with Advanced Theoretical Predictions

Given the complexity of this compound, computational chemistry will be a vital tool for understanding its properties and predicting its reactivity.

Conformational Analysis and Reactivity Prediction: Density Functional Theory (DFT) calculations can elucidate the molecule's preferred conformations and the electronic properties of its various functional groups. nih.gov Such studies can help rationalize observed reactivity and predict the most likely sites for nucleophilic or electrophilic attack. For example, DFT could be used to calculate the pKa of the α-protons, providing insight into its enolization behavior.

Mechanism Elucidation: Computational modeling can provide detailed mechanistic insights into potential transformations, such as the transition states of catalytic asymmetric reactions or the pathways of intramolecular cascades. rsc.orgresearchgate.net This synergy between theoretical prediction and experimental validation will be crucial for the rational design of new reactions and applications for this compound. For instance, modeling the Diels-Alder reaction where a derivative of this compound acts as a dienophile could predict regio- and stereochemical outcomes. chemrxiv.orgresearchgate.net

A summary of theoretical approaches and their potential applications is presented below:

| Theoretical Method | Application Area | Research Question |

| Density Functional Theory (DFT) | Electronic Structure | What are the relative acidities of the α-protons? Which carbonyl is most electrophilic? nih.gov |

| Ab Initio Molecular Dynamics (AIMD) | Reaction Mechanisms | What is the transition state for a proposed catalytic cycle? rsc.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding Analysis | How do non-covalent interactions influence crystal packing in self-assembly? |

| Monte Carlo Simulations | Supramolecular Assembly | What are the likely structures of metal-organic assemblies? |

By systematically addressing these research trajectories, the scientific community can move this compound from a chemical curiosity to a valuable tool in synthesis and materials science.

Q & A

Q. Table 1: Key Analytical Parameters for this compound

| Technique | Parameters | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.25 (t, 6H, CH₂CH₃), δ 4.15 (q, 4H) | |

| X-ray Crystallography | Space group P21/n, Z = 4 | |

| HPLC Retention | 12.3 min (C18 column, 70:30 MeOH:H₂O) |

Q. Table 2: Solvent Optimization for Recrystallization

| Solvent System | Yield (%) | Crystal Quality |

|---|---|---|

| Ethyl Acetate | 85 | Needle-shaped |

| Ethanol/Water (3:1) | 92 | Prismatic |

| Acetone | 78 | Amorphous |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.